Vibrational Fingerprint Differentiation from Dihydro-3(2H)-thiophenone via VUV Photoabsorption
High-resolution vacuum ultraviolet (VUV) photoabsorption spectroscopy reveals distinct vibrational fine structure differences between dihydro-2(3H)-thiophenone and its structural isomer, dihydro-3(2H)-thiophenone. The absolute photoabsorption cross-sections were measured in the 3.7–10.7 eV energy range, and the resulting spectra showed that vibrational fine structure is significantly weaker for dihydro-3(2H)-thiophenone [1]. Specifically, a comparison of the vibrational structure indicates that while both molecules exhibit relevant C=O stretching excitations, dihydro-2(3H)-thiophenone uniquely features prominent CH2 twisting and rocking modes, whereas dihydro-3(2H)-thiophenone is characterized by ring stretching modes [2]. This provides a clear, quantifiable spectroscopic signature to distinguish between the isomers, which is critical for applications in atmospheric chemistry where their estimated photolysis lifetimes differ [1].
| Evidence Dimension | Vibrational Modes in VUV Photoabsorption Spectrum |
|---|---|
| Target Compound Data | Prominent CH2 twisting and rocking modes |
| Comparator Or Baseline | Dihydro-3(2H)-thiophenone: Prominent ring stretching modes |
| Quantified Difference | Qualitatively distinct vibrational fine structure; photoabsorption spectrum of dihydro-3(2H)-thiophenone exhibits much weaker vibrational fine structure overall [1]. |
| Conditions | High-resolution VUV photoabsorption, 3.7–10.7 eV, synchrotron radiation (ASTRID2), EOM-CCSD calculations. |
Why This Matters
This differentiation is essential for spectroscopic identification and quantification in complex mixtures, particularly in atmospheric modeling and photochemical studies.
- [1] Kumar, S., Duflot, D., Jones, N. C., Hoffmann, S. V., & Limão-Vieira, P. (2024). Exploring the low-lying electronic states of C4H6OS isomers, dihydro-2(3H)-thiophenone and dihydro-3(2H)-thiophenone. Journal of Quantitative Spectroscopy and Radiative Transfer, 317, 108926. View Source
- [2] HAL Open Science. (2024). Exploring the low-lying electronic states of C4H6OS isomers, dihydro-2(3H)-thiophenone and dihydro-3(2H)-thiophenone (hal-04609962). View Source
